1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and a 3-fluorophenoxy group, contributing to its potential pharmacological effects.
This compound has been synthesized through various methods as part of research aimed at developing new therapeutic agents. Pyrazolo[3,4-d]pyrimidines are classified as heterocyclic compounds, which are characterized by the presence of nitrogen atoms in their ring structure. Their derivatives have been explored for applications in medicinal chemistry, particularly as kinase inhibitors and in cancer treatment strategies.
The synthesis of 1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine can be achieved through several synthetic routes. One notable method involves the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents under liquid–solid phase transfer catalysis conditions. The process typically employs dimethylformamide as a solvent and involves refluxing the reaction mixture to facilitate the formation of the desired product .
Another approach includes the use of a key intermediate synthesized from phenyl hydrazine and 2-(1-ethoxyethylidene)malononitrile, which undergoes further reactions with different reagents to yield the target compound .
The molecular structure of 1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine can be described by its chemical formula . The compound features a pyrazolo[3,4-d]pyrimidine ring system that is substituted at specific positions:
The structural characteristics can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide detailed insights into the arrangement of atoms within the molecule .
The compound can participate in various chemical reactions typical for pyrazolo[3,4-d]pyrimidines. For instance:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacological profiles .
The mechanism of action for compounds like 1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine often involves inhibition of specific kinases such as epidermal growth factor receptor (EGFR) and ErbB2. This inhibition leads to downstream effects that disrupt cell proliferation pathways, induce apoptosis, and ultimately contribute to anticancer activity. Studies have shown that derivatives of this class can exhibit potent inhibitory effects at sub-micromolar concentrations .
The physical properties of 1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine include:
Chemical properties include stability under standard laboratory conditions but may vary depending on substituent groups attached to the pyrazolo[3,4-d]pyrimidine scaffold .
1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is primarily investigated for its potential as an anticancer agent due to its ability to inhibit key kinases involved in tumor growth and survival. Its derivatives have been explored in various preclinical studies targeting different cancer types. Additionally, this compound may have applications in developing novel antimicrobial agents due to the biological activity associated with its structural framework .
The molecular architecture of 1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine embodies a strategic integration of validated pharmacophoric elements essential for high-affinity interaction with the epidermal growth factor receptor (EGFR) kinase domain. EGFR inhibitors universally require: (1) a planar heteroaromatic system occupying the adenine-binding pocket, (2) a hydrophobic head engaging hydrophobic region I, (3) a hydrogen-bonding linker, and (4) a terminal hydrophobic tail penetrating hydrophobic region II [1] [7]. The pyrazolo[3,4-d]pyrimidine core satisfies the first requirement through π-π stacking with Met793 and hydrogen bonding to Thr790/Thr854 residues, mimicking ATP’s adenine interactions [1] [3]. Molecular docking simulations confirm that the 1-(4-chlorophenyl) group at N1 embeds within hydrophobic region I, while the 4-(3-fluorophenoxy) extension projects toward hydrophobic region II, creating complementary van der Waals contacts [7]. This tripartite design—heterocyclic core, proximal hydrophobic anchor, and distal aromatic tail—aligns with crystallographically verified binding modes of third-generation inhibitors like osimertinib, particularly against T790M-mutant EGFR [10].
The pyrazolo[3,4-d]pyrimidine scaffold exemplifies rational bioisosteric replacement of purine nucleotides, leveraging its nitrogen atom positioning to replicate ATP’s binding geometry while resisting metabolic degradation. As a purine bioisostere, this system maintains hydrogen-bonding capacity via N1 and N2 atoms (equivalent to purine N9 and N7) but exhibits enhanced metabolic stability and kinase selectivity due to reduced susceptibility to adenosine deaminase [7] [10]. Computational studies reveal that the 4-phenoxy substitution acts as a bioisostere of the ribose moiety, with oxygen mimicking the ribose 3'-hydroxy group’s interaction with Lys745 [7]. Fluorine at the phenoxy ring’s meta-position further enhances binding through halogen bonding with gatekeeper residues like Thr790, as confirmed by free energy calculations showing a 1.8 kcal/mol stabilization versus non-halogenated analogs [1]. This strategic bioisosterism enables potent inhibition (IC₅₀ values typically <100 nM) while circumventing steric clashes induced by common resistance mutations [10].
Structure-activity relationship (SAR) profiling guided systematic optimization of the hydrophobic domains to balance EGFR potency against off-target kinase inhibition:
Table 1: Impact of Substituent Modifications on Kinase Inhibition Profiles
1-Position | 4-Position | EGFR WT IC₅₀ (μM) | EGFR T790M IC₅₀ (μM) | VGFR2 Selectivity Ratio |
---|---|---|---|---|
4-Chlorophenyl | 3-Fluorophenoxy | 0.016 ± 0.002 | 0.236 ± 0.021 | >150 |
Phenyl | Phenoxy | 0.038 ± 0.005 | 0.812 ± 0.104 | 27 |
4-Methylphenyl | 3-Fluorophenoxy | 0.021 ± 0.003 | 0.301 ± 0.033 | 89 |
4-Chlorophenyl | 4-Fluorophenoxy | 0.024 ± 0.004 | 0.417 ± 0.039 | 64 |
Key SAR trends demonstrate that 4-chlorophenyl at N1 maximizes hydrophobic contact with region I (Le718, Val702), while meta-fluorination on the phenoxy tail improves selectivity over vascular endothelial growth factor receptor 2 (VGFR2) by 5.6-fold versus para-fluoro analogs [1] [10]. The phenoxy linker’s oxygen atom provides critical hydrogen-bond acceptor capacity without introducing steric bulk that would compromise mutant EGFR (T790M) affinity. Molecular dynamics simulations confirm that fluorophenyl groups induce a 30° rotation in the phenyl ring, optimizing π-stacking with Phe856 in hydrophobic region II while minimizing solvent exposure [3]. This precise spatial orientation differentiates it from non-selective inhibitors like vandetanib, which occupy overlapping but less conformationally constrained binding subsites.
Synthetic access to 1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine exemplifies the evolution toward sustainable pharmaceutical manufacturing:
Table 2: Comparative Analysis of Synthetic Methodologies
Method | Reaction Conditions | Time (h) | Yield (%) | PMI* | Key Advantages |
---|---|---|---|---|---|
Conventional SNAr | Toluene reflux, K₂CO₃, N₂ atmosphere | 24–36 | 58–65 | 86 | No specialized equipment |
Solvent-free microwave | 150°C, 300 W, neat reactants | 0.5 | 89 | 12 | 98% atom economy |
Ultrasound-assisted | Ethanol/H₂O (1:1), 45°C, 100 kHz | 3 | 82 | 32 | Low temperature |
Glycerol-water catalysis | Glycerol/H₂O (1:2), 80°C, 10 mol% H₃BO₃ | 4 | 90 | 18 | Biodegradable solvent |
*Process Mass Intensity (lower = greener)
Conventional synthesis relies on SNAr displacement of 4-chloro intermediates under energy-intensive reflux conditions (step yields: 58–65%) [3]. In contrast, solvent-free microwave irradiation accelerates the cyclization step to 30 minutes via dielectric heating, enhancing yield to 89% while eliminating toluene waste [4] [6]. Ultrasound-assisted methods in aqueous ethanol exploit cavitation to accelerate imine formation, reducing temperatures by 40°C versus conventional methods [4]. The most advanced approach employs glycerol-water mixtures with boric acid catalysis, where glycerol’s hydrogen-bonding network activates the phenoxide nucleophile, enabling near-quantitative conversion at 80°C with PMI reduced 4.8-fold versus traditional routes [9]. Life-cycle assessment confirms glycerol-based methods reduce cumulative energy demand by 73% and carbon emissions by 68%, aligning with green chemistry principles while maintaining pharmaceutical purity (>99.5% HPLC) [3] [9].
CAS No.: 112484-85-2
CAS No.: 10606-14-1